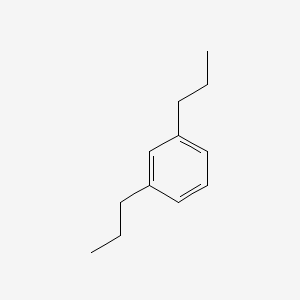

1,3-Dipropylbenzene

Description

Properties

CAS No. |

17171-72-1 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1,3-dipropylbenzene |

InChI |

InChI=1S/C12H18/c1-3-6-11-8-5-9-12(10-11)7-4-2/h5,8-10H,3-4,6-7H2,1-2H3 |

InChI Key |

GWTBXGSNWKXTPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC=C1)CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1,3-dipropylbenzene. Direct Friedel-Crafts alkylation of benzene (B151609) with a propyl halide is not a feasible method due to carbocation rearrangement and the ortho-, para-directing nature of the initial alkyl substituent. Therefore, a multi-step approach commencing with a Friedel-Crafts acylation is the preferred and more controlled route. This document details a robust two-step synthesis involving the formation of a 1,3-diacylbenzene intermediate followed by a double reduction to yield the target molecule. Experimental protocols, quantitative data, and reaction mechanisms are presented to provide a thorough understanding of the synthesis.

Introduction

This compound is an aromatic hydrocarbon with applications in various fields of chemical synthesis, including as a building block for more complex molecules in drug discovery and materials science. The meta-disubstituted pattern presents a synthetic challenge that cannot be overcome by direct alkylation of the benzene ring. The Friedel-Crafts alkylation of benzene with a propyl halide predominantly yields isopropylbenzene due to the rapid rearrangement of the primary propyl carbocation to the more stable secondary carbocation. Furthermore, the resulting alkyl group is an activating, ortho-, para-director, which would lead to a mixture of 1,2- and 1,4-dipropylbenzene (B1593508) isomers upon a second alkylation, with the meta-isomer being a minor product, if formed at all.

To circumvent these issues, a more strategic approach is required. The most effective method involves an initial Friedel-Crafts acylation, which proceeds without carbocation rearrangement and introduces a deactivating, meta-directing acyl group. This guide will focus on a synthetic pathway that begins with the formation of a 1,3-diacylbenzene intermediate, followed by the complete reduction of the carbonyl groups.

Synthetic Strategy

The most viable synthetic route to this compound is a two-stage process:

Stage 1: Synthesis of a 1,3-Diacylbenzene Intermediate. This can be achieved through various methods, with the choice often depending on the availability of starting materials. A common precursor is 1,3-diacetylbenzene. Due to the deactivating nature of the first acetyl group, a direct di-acylation of benzene is inefficient. A more practical approach involves the use of isophthaloyl chloride.

Stage 2: Reduction of the 1,3-Diacylbenzene. The two ketone functionalities of the intermediate are reduced to methylene (B1212753) groups to afford the final product, this compound. The Wolff-Kishner reduction is particularly well-suited for this transformation, as it is highly effective for the reduction of aryl ketones and is conducted under basic conditions, which can be advantageous depending on the substrate.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1,3-Dipropanoylbenzene from Isophthaloyl Chloride

This procedure outlines the synthesis of the diketone intermediate via the reaction of an acid chloride with a Grignard reagent.

Reaction Mechanism:

An In-depth Technical Guide to the Formation Mechanisms of 1,3-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms involved in the formation of 1,3-diisopropylbenzene (B165221). It details the primary synthetic routes, including Friedel-Crafts alkylation and the isomerization of diisopropylbenzene isomers, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

1,3-Diisopropylbenzene (m-diisopropylbenzene) is an aromatic hydrocarbon with significant applications as a solvent and a chemical intermediate in the synthesis of various compounds, including stabilizers, polymers, and specialty chemicals.[1] Its formation is primarily achieved through electrophilic aromatic substitution reactions, with the specific isomer distribution being highly dependent on the reaction conditions and catalytic systems employed. Understanding the underlying mechanisms is crucial for optimizing its synthesis and for the development of novel derivatives in fields such as drug development.

Core Formation Mechanisms

The synthesis of 1,3-diisopropylbenzene predominantly proceeds via two main pathways: the Friedel-Crafts alkylation of benzene (B151609) or cumene (B47948), and the isomerization of other diisopropylbenzene isomers.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups to an aromatic ring.[2][3][4] The reaction typically involves an alkylating agent (e.g., an alkyl halide or an alkene), a Lewis acid catalyst (e.g., AlCl₃), and the aromatic substrate.

A critical aspect of propyl group addition is the propensity for carbocation rearrangement. The initially formed primary n-propyl carbocation is highly unstable and readily rearranges to the more stable secondary isopropyl carbocation via a 1,2-hydride shift.[5][6][7] This rearrangement is why the direct alkylation of benzene with a propylating agent like 1-chloropropane (B146392) predominantly yields isopropylbenzene (cumene) rather than n-propylbenzene. Consequently, the dialkylation of benzene under these conditions results in the formation of diisopropylbenzene isomers.

The reaction of benzene with 1-chloropropane in the presence of a Lewis acid like aluminum chloride leads to the formation of isopropylbenzene.[5][6] The alkylation is an electrophilic aromatic substitution where the electrophile is the isopropyl carbocation.

The alkylation of benzene can proceed further to yield diisopropylbenzene (DIPB) isomers. The initial isopropyl group is an ortho-, para-director, leading to the formation of 1,2- and 1,4-diisopropylbenzene. However, under thermodynamic control, the more stable 1,3-isomer can be favored. Diisopropylbenzenes are also common by-products in the industrial production of cumene.[8]

Alternatively, 1,3-diisopropylbenzene can be synthesized by the alkylation of cumene with propylene.[9] This process also yields a mixture of diisopropylbenzene isomers, which can then be isomerized to enrich the 1,3-isomer.

Isomerization of Diisopropylbenzenes

The thermodynamically most stable isomer of diisopropylbenzene is the meta-isomer (1,3-). Therefore, a mixture of diisopropylbenzene isomers, often obtained from the alkylation of benzene or cumene, can be isomerized to enrich the 1,3-diisopropylbenzene content. This process is typically catalyzed by solid acids, such as zeolites (e.g., H-mordenite, Hβ), or by Lewis acids like aluminum chloride at elevated temperatures. The equilibrium mixture at certain conditions contains approximately 68% m-diisopropylbenzene and 32% p-diisopropylbenzene, with the ortho-isomer being negligible.[10]

The mechanism of isomerization on acid catalysts is believed to proceed through a series of 1,2-shifts of the isopropyl groups on the benzene ring, facilitated by protonation of the aromatic ring to form a carbocation intermediate.

Quantitative Data

The following tables summarize quantitative data for the formation of 1,3-diisopropylbenzene and related reactions.

| Reaction | Reactants | Catalyst | Temperature (°C) | Product Distribution/Yield | Reference |

| Alkylation of Benzene | Benzene, 1-Chloropropane | AlCl₃ | -6 | 60% n-propylbenzene, 40% isopropylbenzene | [11] |

| Alkylation of Benzene | Benzene, 1-Chloropropane | AlCl₃ | 35 | Reversed ratio (more isopropylbenzene) | [11] |

| Alkylation of Cumene | Cumene, Propylene | Zeolite | 174-182 | ~75% p-DIPB, 25% m-DIPB | [9] |

| Isomerization of p-DIPB | p-Diisopropylbenzene | Al-Hβ Zeolite | 250 | 68-75% conversion, 42-54% selectivity to m-DIPB | |

| Isomerization of p-DIPB | p-Diisopropylbenzene | Fe-Hβ Zeolite | 250 | 68-75% conversion, 42-54% selectivity to m-DIPB | [10] |

| Isomerization of p-DIPB | p-Diisopropylbenzene | Ti-Hβ Zeolite | 250 | 68-75% conversion, 42-54% selectivity to m-DIPB | [10] |

| Isomerization of DIPB | DIPB mixture | AlCl₃ | 65-115 | Equilibrium mixture: ~68% m-DIPB, ~32% p-DIPB | [10] |

| Transalkylation | Cumene, 1,3,5-Triisopropylbenzene | HF/BF₃ | -20 to 0 | 99.6% m-DIPB, 0.4% p-DIPB | [12] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of diisopropylbenzene isomers and their subsequent isomerization.

Protocol 1: Friedel-Crafts Alkylation of Benzene with Isopropyl Alcohol

This protocol describes a general laboratory-scale synthesis of diisopropylbenzene from benzene and isopropyl alcohol.

Materials:

-

Benzene (anhydrous)

-

Isopropyl alcohol

-

Concentrated Sulfuric Acid (98%)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a measured amount of anhydrous benzene.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric excess of concentrated sulfuric acid to the stirred benzene.

-

From the dropping funnel, add isopropyl alcohol dropwise to the reaction mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Separate the organic layer and wash it with water, followed by 5% sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent and unreacted benzene by distillation.

-

The resulting mixture of diisopropylbenzene isomers can be analyzed by gas chromatography (GC) and further purified by fractional distillation.

Protocol 2: Isomerization of a Diisopropylbenzene Mixture with Aluminum Chloride

This protocol outlines a general procedure for the isomerization of a mixture of diisopropylbenzene isomers to enrich the 1,3-isomer.

Materials:

-

Diisopropylbenzene isomer mixture

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene (as solvent)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place the diisopropylbenzene isomer mixture and anhydrous benzene.

-

With vigorous stirring, add anhydrous aluminum chloride in small portions.

-

Heat the reaction mixture to reflux (around 80-90°C) and maintain for the desired reaction time (e.g., 1-2 hours).

-

Monitor the reaction progress by taking aliquots and analyzing them by GC.

-

Once the desired isomer distribution is reached, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding the mixture to ice-cold 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter and remove the solvent by distillation.

-

The resulting enriched 1,3-diisopropylbenzene can be purified by fractional distillation.

Spectroscopic Data for 1,3-Diisopropylbenzene

The identity and purity of 1,3-diisopropylbenzene can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methine and methyl protons of the isopropyl groups.[8][13] |

| ¹³C NMR | Distinct signals for the different carbon atoms in the aromatic ring and the isopropyl groups.[8][14] |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring and alkyl groups, and C=C stretching of the aromatic ring.[8][15] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 1,3-diisopropylbenzene (162.28 g/mol ) and characteristic fragmentation patterns.[8] |

Conclusion

The formation of 1,3-diisopropylbenzene is a well-understood process rooted in the principles of electrophilic aromatic substitution and carbocation chemistry. The primary synthetic strategies involve the Friedel-Crafts alkylation of benzene or cumene, followed by the isomerization of the resulting diisopropylbenzene mixture to favor the thermodynamically more stable 1,3-isomer. Careful control of reaction conditions, including the choice of catalyst and temperature, is essential for maximizing the yield and selectivity of the desired product. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. brainly.in [brainly.in]

- 6. quora.com [quora.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. patents.justia.com [patents.justia.com]

- 13. 1,3-DIISOPROPYLBENZENE(99-62-7) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 1,3-DIISOPROPYLBENZENE(99-62-7) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Dipropylbenzene (CAS No. 17171-72-1). The information is presented for use in research, chemical synthesis, and drug development contexts, with a focus on quantitative data, experimental methodologies, and logical relationships between the compound's structure and its observed properties.

Core Physical and Chemical Properties

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with two n-propyl groups at the meta positions. Its nonpolar nature, conferred by the hydrocarbon chains and the aromatic ring, is a primary determinant of its physical properties.

The key physical and identifying properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use as a solvent or reactant.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 17171-72-1 | [1][2] |

| Molecular Formula | C₁₂H₁₈ | [1][2] |

| Molecular Weight | 162.27 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.914 g/mL | |

| Boiling Point | 215 °C (488.15 K) | |

| Refractive Index (n₂₀/D) | 1.516 |

The solubility of a compound is fundamental to its application in reaction chemistry and pharmacology. As a nonpolar molecule, this compound exhibits solubility characteristics typical of aromatic hydrocarbons.

| Property | Value / Description | Reference(s) |

| Solubility in Water | Insoluble; Calculated Log₁₀(WS) = -3.91 (mol/L) | [4][5] |

| Solubility in Organic Solvents | Soluble in all proportions in alcohol, ether, acetone, and benzene. | [4] |

| Octanol/Water Partition Coeff. (LogP) | 3.592 (Crippen Calculated Property) | [5] |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by its two main structural features: the electron-rich aromatic ring and the alkyl side chains. The benzene ring is susceptible to electrophilic aromatic substitution, while the propyl groups can undergo free-radical reactions under specific conditions.

Direct Friedel-Crafts alkylation of benzene with a propyl halide (e.g., 1-chloropropane) is not an effective method for synthesizing this compound. This is due to the propensity of the primary propyl carbocation intermediate to rearrange into a more stable secondary isopropyl carbocation, which would yield 1,3-diisopropylbenzene (B165221) as the major product.

A more reliable and controlled synthesis involves a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketone. This pathway ensures the formation of the desired n-propyl chains.

The propyl groups are weakly activating and ortho-, para-directing. However, substitution at the position between the two groups (position 2) is sterically hindered. Therefore, electrophilic substitution, such as nitration, is expected to occur primarily at positions 4 and 6, and to a lesser extent, at position 5.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The interplay between the nonpolar aromatic ring and the flexible alkyl chains defines its macroscopic behavior.

Experimental Protocols

Detailed experimental procedures for reactions specifically involving this compound are not widely published. The following protocols are representative methods for key transformations of aromatic compounds and are adaptable for this compound.

This procedure describes the acylation of an aromatic ring, which is the first step in the preferred synthesis of this compound.

-

Reaction Setup: In a fume hood, a 100-mL round-bottom flask is equipped with an addition funnel and a reflux condenser. The system is flushed with nitrogen. Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry solvent like dichloromethane (B109758) (CH₂Cl₂) are added to the flask.

-

Addition of Reagents: The flask is cooled in an ice bath. Propanoyl chloride (1.1 equivalents per propyl group to be added) dissolved in CH₂Cl₂ is added to the addition funnel and then introduced dropwise to the stirred AlCl₃ suspension.

-

Addition of Aromatic Substrate: this compound (1.0 equivalent) dissolved in CH₂Cl₂ is then added dropwise from the addition funnel at a rate that maintains a gentle reaction temperature.

-

Reaction and Quenching: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for an additional 15-30 minutes. The reaction is then carefully quenched by slowly pouring the mixture over a beaker containing crushed ice and concentrated hydrochloric acid (HCl).

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted with an additional portion of CH₂Cl₂. The combined organic layers are washed sequentially with water and a saturated sodium bicarbonate solution, then dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed via rotary evaporation to yield the crude product, which can be further purified by column chromatography or distillation.

This protocol outlines the general procedure for electrophilic nitration.

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, concentrated nitric acid (HNO₃, 1.1 equivalents) is added slowly to concentrated sulfuric acid (H₂SO₄, ~2 equivalents). This mixture should be prepared with caution in a fume hood.

-

Reaction: The aromatic substrate, this compound (1.0 equivalent), is added dropwise to the cold, stirred nitrating mixture. The temperature should be carefully monitored and maintained below 50-60°C to minimize dinitration and side reactions.

-

Heating and Quenching: After the addition, the reaction mixture may be stirred at a slightly elevated temperature (e.g., 60°C) for approximately 45-60 minutes to ensure completion. The reaction is then cooled and quenched by pouring it onto crushed ice.

-

Workup: The resulting mixture is transferred to a separatory funnel. The organic layer containing the nitrated product is separated. It is then washed multiple times with cold water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: The organic layer is dried over an anhydrous drying agent, and the solvent (if any) is removed. The final product can be purified by distillation or recrystallization.

Spectroscopic Data Profile (Predicted)

-

¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (~7.0-7.3 ppm). The propyl chains would exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) group (~0.9 ppm), a sextet for the adjacent methylene (B1212753) (-CH₂-) group (~1.6 ppm), and a triplet for the benzylic methylene (-CH₂-) group (~2.6 ppm).

-

¹³C NMR: The spectrum would show multiple signals for the aromatic carbons (typically in the 125-145 ppm range) and three distinct signals for the alkyl carbons of the propyl group (~14 ppm, ~24 ppm, and ~38 ppm).[6]

-

Infrared (IR) Spectroscopy: Key absorptions are expected for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C bending vibrations (in the 1500-1700 cm⁻¹ region). Overtones and combination bands characteristic of the 1,3-disubstitution pattern would appear in the fingerprint region (680-860 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 162. A prominent fragment would result from benzylic cleavage (loss of an ethyl radical, -CH₂CH₃), leading to a base peak at m/z = 133. Another significant fragment would be the tropylium (B1234903) ion at m/z = 91, resulting from cleavage of the bond between the first and second carbons of the propyl chain followed by rearrangement.[7]

References

- 1. This compound | C12H18 | CID 519365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,3-dipropyl [webbook.nist.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1,3-dipropyl (CAS 17171-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 1,3-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the boiling and melting points of 1,3-Dipropylbenzene (also known as 1,3-di-n-propylbenzene). The document summarizes its key physical properties, outlines the standard experimental protocols for their determination, and presents a logical visualization of the compound's physical states as a function of temperature.

Physical Properties Data

This compound is an aromatic hydrocarbon. Its physical state and phase transitions are critical parameters in various laboratory and industrial applications, influencing reaction conditions, purification methods, and storage requirements.

| Property | Value | Notes |

| Boiling Point | 215 °C | At standard atmospheric pressure. |

| Melting Point | Data not readily available | The compound exists as a liquid at room temperature. For comparison, its isomer 1,3-diisopropylbenzene (B165221) has a reported melting point of approximately -63 °C.[1] |

| Molecular Formula | C₁₂H₁₈ | |

| Molar Mass | 162.27 g/mol | |

| Density | 0.914 g/mL |

Experimental Protocols for Determination

The determination of boiling and melting points is fundamental to characterizing a pure chemical substance. The following are standard methodologies employed for these measurements.

1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, micro-reflux or distillation methods are common.

-

Simple Distillation Method: This technique is suitable when a sufficient quantity of the liquid is available. The liquid is heated in a distillation flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. This stable temperature reading, observed as the vapor condenses and is collected, represents the boiling point.[1]

-

Micro-Boiling Point (Micro-Reflux) Method: This is an efficient method for small sample volumes (a few mL).[2]

-

Sample Preparation: A small volume (approx. 0.5 mL) of this compound is placed into a small test tube.

-

Apparatus Setup: A thermometer is positioned with its bulb suspended about 1 cm above the liquid's surface to measure the vapor temperature. The apparatus is set up for reflux, often using a heating block.

-

Heating and Observation: The sample is heated gently. The boiling point is the stable temperature at which a "reflux ring" (the level at which vapor condenses and flows back down) is observed on the walls of the test tube, ensuring the thermometer bulb is enveloped in the vapor.[2]

-

2. Melting Point Determination

While a specific melting point for this compound is not cited, the following capillary method is the standard protocol for determining the melting point of solid organic compounds. A sharp melting point (a narrow range of 0.5-1.0°C) is a strong indicator of a substance's purity.

-

Capillary Tube Method:

-

Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus (such as a Mel-Temp or Thiele tube).

-

Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

-

Recording the Range: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the reported melting point.

-

Logical Workflow and Visualizations

The physical state of this compound is directly dependent on its temperature. This relationship can be visualized as a linear progression through its primary physical states.

Caption: State transitions of this compound with temperature.

References

An In-depth Technical Guide to the Solubility of 1,3-Dipropylbenzene in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipropylbenzene (CAS No: 17171-72-1), an aromatic hydrocarbon, is a molecule of interest in various fields of chemical research and development. Its utility as a non-polar solvent, a chemical intermediate, or a component in complex formulations necessitates a thorough understanding of its solubility characteristics in a range of organic solvents. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, details experimental protocols for its determination, and presents logical workflows for solubility assessment.

Due to its non-polar nature, stemming from the benzene (B151609) ring and the two propyl chains, this compound is anticipated to be readily soluble in non-polar organic solvents and less soluble in polar solvents. This guide aims to provide both qualitative and, where available, quantitative data to support this principle. It is important to note that publicly available quantitative solubility data for this compound in a wide array of organic solvents is limited. Therefore, this guide also provides a robust experimental protocol for researchers to determine these values in their own laboratories.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior.

| Property | Value |

| Chemical Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| CAS Number | 17171-72-1 |

| Appearance | Colorless liquid |

| Density | 0.856 g/mL at 25 °C |

| Boiling Point | 203 °C |

| Melting Point | -63 °C |

| Water Solubility | Very low (estimated) |

Solubility of this compound: A Qualitative and Quantitative Overview

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." As a non-polar aromatic hydrocarbon, this compound is expected to be highly miscible with other non-polar and weakly polar organic solvents. Conversely, its solubility in polar solvents is expected to be limited.

Qualitative Solubility Data

While specific quantitative data is scarce, the general solubility of this compound in common organic solvents can be predicted based on its chemical structure and the known behavior of similar alkylbenzenes. Table 2 summarizes the expected qualitative solubility.

| Solvent | Solvent Polarity | Expected Solubility of this compound |

| Hexane | Non-polar | Miscible |

| Toluene | Non-polar | Miscible |

| Benzene | Non-polar | Miscible |

| Diethyl Ether | Weakly polar | Miscible |

| Acetone | Polar aprotic | Soluble |

| Ethanol | Polar protic | Soluble |

| Methanol | Polar protic | Moderately Soluble |

| Water | Very polar | Insoluble |

Quantitative Solubility Data

As of the date of this guide, there is a notable absence of comprehensive, publicly available quantitative data on the solubility of this compound in a range of organic solvents. Researchers requiring precise solubility values (e.g., in g/100mL or mole fraction) are encouraged to perform experimental determinations. The following section provides a detailed protocol for this purpose.

Experimental Protocols for Determining Solubility

The following protocols describe established methods for determining the solubility of a liquid compound like this compound in organic solvents.

General Qualitative Solubility Testing

This method is a rapid and straightforward approach to assess the approximate solubility of a compound in various solvents at room temperature.[1]

Materials:

-

Small test tubes

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol)

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Add 1 mL of the chosen organic solvent to a small, dry test tube.

-

To this, add a known volume (e.g., 0.1 mL) of this compound.

-

Vigorously shake the test tube or agitate it using a vortex mixer for approximately 60 seconds.

-

Visually inspect the mixture. The formation of a single, clear liquid phase indicates that this compound is soluble at that concentration. The presence of two distinct liquid layers or a cloudy emulsion indicates insolubility or partial solubility.

-

If the initial amount dissolves, incrementally add more this compound until saturation is reached (i.e., a second phase persists after thorough mixing).

Quantitative Determination of Solubility via the Gravimetric Method

The gravimetric method is a precise and reliable technique for quantifying the solubility of a compound.[2][3] It involves preparing a saturated solution, separating a known amount of that solution, and then determining the mass of the solute and solvent.

Materials:

-

Scintillation vials or small flasks with airtight caps

-

Analytical balance (accurate to at least 0.1 mg)

-

Constant temperature bath or incubator

-

Syringes and syringe filters (if necessary to remove particulates)

-

This compound and the desired organic solvent(s)

Procedure:

-

Preparation of Saturated Solution:

-

To a series of vials, add a measured amount of the organic solvent.

-

Add an excess of this compound to each vial. The presence of a distinct second phase of this compound is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate them for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Allow the vials to remain undisturbed at the constant temperature for several hours to permit phase separation.

-

Carefully withdraw a known volume or mass of the clear, saturated solvent phase using a pipette or syringe. Be cautious not to disturb the undissolved this compound layer.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the collected saturated solution to the pre-weighed dish and record the total mass.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used.

-

Once the solvent is completely evaporated, reweigh the dish containing the this compound residue.

-

-

Calculation of Solubility:

-

Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of this compound (solute) = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = Mass of saturated solution - Mass of solute

-

Solubility can then be expressed in various units, such as:

-

g of solute / 100 g of solvent

-

g of solute / 100 mL of solvent (requires knowledge of the solvent's density)

-

Mole fraction

-

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Caption: Workflow for Qualitative Solubility Testing.

Caption: Workflow for Quantitative Solubility Determination by the Gravimetric Method.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While quantitative data is not widely published, the physicochemical properties of the molecule strongly indicate its miscibility with non-polar solvents and decreasing solubility with increasing solvent polarity. The provided experimental protocols offer robust and reliable methods for researchers to determine precise solubility data tailored to their specific needs. The logical workflows presented as diagrams provide a clear and concise visual aid for implementing these experimental procedures. It is recommended that any experimentally determined solubility data be reported with the corresponding temperature, as solubility is a temperature-dependent property.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,3-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,3-dipropylbenzene. It details the expected vibrational modes, presents a detailed experimental protocol for obtaining the IR spectrum, and includes a workflow diagram for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development who are working with or characterizing alkyl-substituted aromatic compounds.

Core Principles of Infrared Spectroscopy of Aromatic Hydrocarbons

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation.[1] For aromatic hydrocarbons like this compound, the IR spectrum can be divided into several key regions that correspond to specific vibrational modes of the molecule's constituent bonds. The primary absorptions are due to C-H and C-C bond vibrations.[2]

The spectrum of an aromatic compound is typically characterized by:

-

Aromatic C-H stretching: These appear at wavenumbers slightly above 3000 cm⁻¹.[1][3]

-

Aliphatic C-H stretching: Absorptions from the propyl groups are expected in the region just below 3000 cm⁻¹.[2]

-

C=C stretching within the aromatic ring: These vibrations typically result in a series of absorptions in the 1450-1600 cm⁻¹ region.[4]

-

C-H bending vibrations: These can be "in-plane" or "out-of-plane" and provide information about the substitution pattern of the benzene (B151609) ring.[1][3]

Predicted Infrared Spectrum Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2975 - 2845 | C-H Stretch | -CH₃, -CH₂ (Alkyl) | Strong |

| 1600 - 1585 | C=C Stretch (in-ring) | Aromatic | Medium |

| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic | Medium |

| 1470 - 1370 | C-H Bend | -CH₃, -CH₂ (Alkyl) | Medium |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for the analysis of liquid and solid samples.[6] It is a non-destructive method that requires minimal sample preparation.

I. Instrumentation and Materials

-

FTIR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

-

Sample: this compound (liquid).

-

Cleaning Solvents: Isopropanol (B130326) or ethanol (B145695).

-

Wipes: Lint-free laboratory wipes.

II. Experimental Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Ensure the entire surface of the crystal is covered by the sample.

-

Acquire the sample spectrum. For improved signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans) at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and other spectral processing as needed.

-

Identify and label the characteristic absorption peaks.

-

-

Cleaning:

-

After analysis, clean the ATR crystal surface thoroughly with a lint-free wipe soaked in the appropriate solvent.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum of this compound using ATR-FTIR.

Caption: Workflow for ATR-FTIR analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Safety Data Sheet for 1,3-Diisopropylbenzene

This technical guide provides a comprehensive overview of the safety data for 1,3-Diisopropylbenzene (CAS No. 99-62-7), also known as m-diisopropylbenzene.[1][2] Information for its isomer, 1,3-Dipropylbenzene (CAS No. 17171-72-1), is included where available and is clearly distinguished.[3][4] This document is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Chemical Identification and Physical Properties

1,3-Diisopropylbenzene is a colorless liquid aromatic hydrocarbon.[2][5] It is one of three isomers of diisopropylbenzene and is primarily used as a solvent and a chemical intermediate.[2][6]

Table 1: Physical and Chemical Properties of 1,3-Diisopropylbenzene

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ | [6][7] |

| Molecular Weight | 162.27 g/mol | [4][6] |

| CAS Number | 99-62-7 | [1][7] |

| Appearance | Colorless liquid | [2][5] |

| Density | 0.856 g/mL at 25 °C | [8] |

| Melting Point | -63 °C (-81 °F; 210 K) | [2][8] |

| Boiling Point | 203 °C (397 °F; 476 K) | [2][8] |

| Flash Point | 76 °C (170 °F) | [7][8] |

| Autoignition Temperature | 449 °C (840 °F) | [2][7] |

| Solubility in Water | 0.0425 g/L | [2] |

| Solubility in Organic Solvents | Soluble in ether, hexane, benzene, alcohol, and acetone.[5][6] | [5][6] |

| Refractive Index | n20/D 1.488 | [8] |

| LogP (Octanol/Water Partition Coefficient) | 3.93 - 4.59 | [8][9] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ | [4] |

| Molecular Weight | 162.27 g/mol | [4] |

| CAS Number | 17171-72-1 | [3][4] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), 1,3-Diisopropylbenzene is classified as hazardous.[7] The primary hazards are related to its flammability, potential for causing respiratory irritation, and toxicity to aquatic life.[10][11]

Table 3: GHS Hazard Classification for 1,3-Diisopropylbenzene

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[11] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[11] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[2][11] |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[11] |

The GHS classification for this compound indicates it is very toxic to aquatic life with long-lasting effects (H400, H410).[4]

Caption: GHS hazard classifications for 1,3-Diisopropylbenzene.

Toxicological Information

Acute toxicity data for 1,3-Diisopropylbenzene is limited. The oral LD50 in rats has been determined, but dermal and inhalation LC50 values are not well-established.[1]

Table 4: Acute Toxicity Data for 1,3-Diisopropylbenzene

| Test | Route of Exposure | Species | Dose/Duration | Result | Source |

| LD50 | Oral | Rat | 7400 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1][8] |

| Chronic Exposure | Inhalation | Rat | 0.2 mg/L and 1 mg/L, 5 hr/day, 5 times/wk for 5 mo | Disturbed sexual cycle, decreased conception capacity, and reduced offspring number and weight. | [6] |

Experimental Protocols

-

Acute Oral Toxicity (LD50): The study cited in the safety data sheet involved the oral administration of 1,3-Diisopropylbenzene to rats to determine the lethal dose for 50% of the test population.[1][8] The specific protocol followed standard toxicological guidelines for acute toxicity testing.

-

Chronic Inhalation Study: In a 5-month study, rats were exposed to fumes of 1,3-Diisopropylbenzene at concentrations of 0.2 mg/L and 1 mg/L for 5 hours daily, 5 times a week.[6] The study observed effects on the reproductive system.[6]

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize the risks associated with 1,3-Diisopropylbenzene.

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[1][10]

-

Ensure adequate ventilation to avoid inhalation of vapors.[1][7]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[1][12]

-

Use non-sparking tools and take precautionary measures against static discharge.[10][13]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[14]

First-Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][7]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] If irritation occurs, seek medical advice.[12]

-

Inhalation: Remove to fresh air. If breathing is difficult, get medical attention.[1][10]

-

Ingestion: Do NOT induce vomiting.[11] Immediately call a poison center or doctor.[11]

Accidental Release Measures:

-

Remove all sources of ignition.[13]

-

Ensure adequate ventilation.[13]

-

For containment, use a liquid-absorbent material and dispose of it as hazardous waste.[12]

-

Prevent the product from entering drains, as it is toxic to aquatic life.[7][11]

Caption: Workflow for the safe handling of 1,3-Diisopropylbenzene.

Experimental Applications & Methodologies

While primarily an industrial chemical, derivatives of 1,3-Diisopropylbenzene are explored in research contexts.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method has been described for the analysis of 1,3-Diisopropylbenzene.[9]

-

Methodology: The mobile phase consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[9] For applications compatible with mass spectrometry (MS), formic acid is substituted for phosphoric acid.[9] The separation is performed on a Newcrom R1 HPLC column.[9] This method is scalable and can be adapted for preparative separation to isolate impurities.[9]

-

-

Probing Anesthesia Mechanisms: In a study investigating the antagonism of propofol (B549288) anesthesia, 1,3-Diisopropylbenzene was used as a control compound.[15]

-

Methodology: The study utilized larval zebrafish at 5 days post-fertilization to test the effect of various compounds on spontaneous movement (SM) and evoked movement (EM).[15] The purely hydrocarbon structure of 1,3-Diisopropylbenzene served as a backbone for the other synthesized derivatives.[15] Statistical analyses were performed using one-way ANOVA and Dunnett's multiple comparisons test.[15]

-

This guide summarizes the key safety and handling information for 1,3-Diisopropylbenzene, providing a foundation for its safe use in a research and development setting. Always refer to the specific Safety Data Sheet provided by the supplier before use.

References

- 1. fishersci.com [fishersci.com]

- 2. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 3. Benzene, 1,3-dipropyl (CAS 17171-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C12H18 | CID 519365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 1,3-Diisopropylbenzene | CAS#:99-62-7 | Chemsrc [chemsrc.com]

- 9. 1,3-Diisopropylbenzene | SIELC Technologies [sielc.com]

- 10. airgas.com [airgas.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. 1,3-DIISOPROPYLBENZENE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling and Storage of 1,3-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for 1,3-Dipropylbenzene. The following sections detail the chemical and physical properties, hazard identification, personal protective equipment, and experimental methodologies relevant to its use in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a colorless liquid aromatic hydrocarbon.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈ | [2] |

| Molecular Weight | 162.27 g/mol | [2] |

| CAS Number | 17171-72-1 | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Characteristic hydrocarbon odor | [1] |

| Boiling Point | 203.2 °C (397.8 °F) | [3] |

| Melting Point | -61 °C (-77.8 °F) | [3] |

| Flash Point | 76 °C (168.8 °F) - Closed Cup | [4] |

| Autoignition Temperature | 449 °C (840.2 °F) | [4] |

| Density | 0.8559 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 0.39 mmHg | [5] |

| Solubility in Water | Insoluble | [1][3] |

| Solubility in Organic Solvents | Soluble in ether, hexane, and benzene | [1] |

| logP (Octanol/Water Partition Coefficient) | 4.50 | [3] |

Hazard Identification and Toxicological Data

This compound is classified as a combustible liquid and poses several health and environmental hazards.[4] It is crucial to understand these risks to implement appropriate safety measures.

| Hazard Type | GHS Classification | Description | Source(s) |

| Acute Toxicity (Oral) | Not Classified | LD50 (rat, oral): >3,000 mg/kg b.w. | [4] |

| Skin Corrosion/Irritation | Irritant | Causes skin irritation. | [5] |

| Serious Eye Damage/Irritation | Irritant | Causes eye irritation. | [5] |

| Respiratory Irritation | Irritant | May cause respiratory tract irritation. | [5] |

| Aspiration Hazard | May be fatal if swallowed and enters airways. | Aspiration toxicity is a potential hazard for hydrocarbons. | [4] |

| Aquatic Hazard (Acute) | Very toxic to aquatic life. | H400 | [2] |

| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. | H410 | [2] |

Handling and Storage Precautions

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and the environment.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[4]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[4]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Hygiene: Wash hands thoroughly after handling.[4]

Storage

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents.[4]

-

Fire Prevention: Store away from heat, sparks, and flame.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure to this compound. The following diagram outlines a logical approach to PPE selection based on the potential hazards.

Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[4]

Spill Response

A systematic approach is necessary to safely manage a spill of this compound. The following workflow diagram outlines the key steps.

Caption: A stepwise workflow for responding to a spill of this compound.

Experimental Protocols

While specific, detailed experimental protocols for determining the physicochemical and toxicological properties of this compound are not publicly available, the data presented in this guide are typically generated using standardized methods. Below are general descriptions of the methodologies commonly employed for such tests.

Flash Point Determination

The flash point of a combustible liquid is determined using either a closed-cup or open-cup method.[6][7]

-

Objective: To determine the lowest temperature at which the vapors of the substance will ignite when an ignition source is present.

-

General Closed-Cup Methodology (e.g., Pensky-Martens ASTM D93, Tag Closed Cup ASTM D56):

-

A sample of the substance is placed in a test cup, and the cup is sealed with a lid.[8]

-

The sample is heated at a slow, constant rate.[8]

-

A small flame is periodically introduced into the vapor space of the cup.[7]

-

The flash point is the lowest temperature at which the introduction of the flame causes the vapors to ignite with a brief flash.[7]

-

Acute Oral Toxicity (LD50)

Acute oral toxicity is typically determined using protocols outlined by the Organisation for Economic Co-operation and Development (OECD).[9][10][11][12]

-

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

-

General Methodology (e.g., OECD Test Guideline 420, 423, or 425):

-

The test substance is administered in a single dose by gavage to a group of fasted experimental animals (typically rats).[12]

-

A stepwise procedure is used, with doses selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[12][13]

-

The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[13]

-

The LD50 value is then calculated based on the mortality data.

-

Skin and Eye Irritation

Standardized tests, including in vivo and in vitro methods, are used to assess the potential for a chemical to cause skin and eye irritation.[14][15][16][17][18]

-

Objective: To determine if a substance causes reversible inflammatory changes to the skin or eyes.

-

General In Vivo Methodology (modified Draize test, OECD Guideline 404 for skin, 405 for eye):

-

A small amount of the test substance is applied to the skin or into the eye of a conscious rabbit.

-

The application site is observed and scored for signs of irritation (e.g., redness, swelling, opacity) at specific intervals.

-

-

General In Vitro Methodology (e.g., OECD Guideline 439 for skin irritation):

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions of use and storage.[4]

-

Reactivity: Reacts with strong oxidizing agents.[19]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4]

-

Hazardous Decomposition Products: None under normal use conditions.[4]

This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound for a technical audience. It is essential to always consult the most current Safety Data Sheet (SDS) for this chemical and to adhere to all institutional and regulatory safety guidelines.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C12H18 | CID 519365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1,3-Diisopropylbenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 6. researchgate.net [researchgate.net]

- 7. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 8. oil-tester.com [oil-tester.com]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. United States regulatory requirements for skin and eye irritation testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Eye & Skin Toxicity [ntp.niehs.nih.gov]

- 18. iivs.org [iivs.org]

- 19. 1,3-DIISOPROPYLBENZENE — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

An In-depth Technical Guide to the Isomeric Forms of Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of dipropylbenzene, encompassing both diisopropylbenzene and di-n-propylbenzene. The document details their synthesis, physical and chemical properties, and spectroscopic data. This information is crucial for professionals in chemical research and drug development who may utilize these compounds as intermediates or building blocks in the synthesis of more complex molecules.

Introduction to Dipropylbenzene Isomers

Dipropylbenzene (C₁₂H₁₈) exists in various isomeric forms, primarily categorized into diisopropylbenzenes and di-n-propylbenzenes. Each category consists of three positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). The arrangement of the propyl groups on the benzene (B151609) ring significantly influences their physical properties and chemical reactivity.

Diisopropylbenzenes are characterized by two isopropyl groups attached to the benzene ring. They are typically produced as byproducts in the synthesis of cumene (B47948).[1] The 1,3- and 1,4- isomers are of particular industrial interest as precursors to resorcinol (B1680541) and hydroquinone, respectively, through the Hock rearrangement process.[2] All three isomers can also form hydroperoxides, which are useful as radical initiators in polymerization reactions.[2]

Di-n-propylbenzenes feature two straight-chain propyl groups on the benzene ring. Their synthesis requires specific strategies to avoid carbocation rearrangement, which can lead to the formation of the more stable isopropyl isomers. These compounds are less common commercially but serve as important reference materials and building blocks in specialized organic synthesis.

Synthesis of Dipropylbenzene Isomers

The primary method for synthesizing dipropylbenzene isomers is the Friedel-Crafts alkylation of benzene. However, the choice of alkylating agent and reaction conditions determines whether the isopropyl or the n-propyl isomers are formed.

Synthesis of Diisopropylbenzene Isomers

Diisopropylbenzene isomers are typically synthesized via the Friedel-Crafts alkylation of benzene or cumene with propylene (B89431), using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]

Experimental Protocol: General Friedel-Crafts Alkylation for Diisopropylbenzene

-

Reaction Setup: A dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

-

Reactants: Benzene is placed in the flask, and anhydrous aluminum chloride is added cautiously. The mixture is cooled in an ice bath.

-

Alkylation: Propylene gas is bubbled through the stirred mixture, or liquid propylene is added slowly from the dropping funnel. The reaction is exothermic and the temperature should be controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of mono-, di-, and polyalkylated products.

-

Work-up: The reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation. The resulting mixture of diisopropylbenzene isomers is then separated by fractional distillation.[3]

The isomerization of p-diisopropylbenzene to m-diisopropylbenzene can be achieved using a solid acid catalyst at high temperatures.[4]

Synthesis of Di-n-propylbenzene Isomers

Direct Friedel-Crafts alkylation of benzene with an n-propyl halide is prone to carbocation rearrangement, leading to the formation of isopropylbenzene and diisopropylbenzene. To obtain the desired n-propyl isomers, alternative methods are employed.

This is a reliable method to introduce an n-propyl group without rearrangement.

Experimental Protocol: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation

-

Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone.

-

Reduction: The resulting ketone is then reduced to the corresponding alkane. A common method is the Wolff-Kishner reduction, which involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol.

-

Purification: The n-propylbenzene is isolated by extraction and purified by distillation.

To synthesize di-n-propylbenzene, this two-step process can be performed sequentially, first producing n-propylbenzene and then subjecting it to a second round of Friedel-Crafts acylation and reduction.

An alternative route to n-propylbenzene involves the reaction of a Grignard reagent with an appropriate electrophile.[5][6] This method can be adapted for the synthesis of di-n-propylbenzenes.

Experimental Protocol: Synthesis of n-Propylbenzene via Grignard Reagent [6]

-

Grignard Reagent Formation: Benzylmagnesium chloride is prepared by reacting benzyl (B1604629) chloride with magnesium turnings in dry ether.

-

Alkylation: The Grignard reagent is then reacted with diethyl sulfate. The reaction is typically exothermic and requires cooling.

-

Work-up and Purification: The reaction is quenched with an acidic aqueous solution. The organic layer is separated, washed, dried, and the n-propylbenzene is purified by fractional distillation.

Physical and Chemical Properties

The physical properties of the dipropylbenzene isomers are summarized in the tables below. These properties are essential for their purification and characterization.

Diisopropylbenzene Isomers

| Property | 1,2-Diisopropylbenzene (ortho) | 1,3-Diisopropylbenzene (meta) | 1,4-Diisopropylbenzene (para) |

| CAS Number | 577-55-9 | 99-62-7 | 100-18-5 |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ |

| Molar Mass ( g/mol ) | 162.27 | 162.27 | 162.27 |

| Melting Point (°C) | -57 | -63 | -17 |

| Boiling Point (°C) | 205 | 203 | 210 |

| Density (g/mL) | 0.875 (at 20°C) | 0.856 (at 25°C)[4] | 0.857 (at 25°C) |

| Refractive Index (n²⁰/D) | 1.493 | 1.489 | 1.489 |

Di-n-propylbenzene Isomers

| Property | 1,2-Di-n-propylbenzene (ortho) | 1,3-Di-n-propylbenzene (meta) | 1,4-Di-n-propylbenzene (para) |

| CAS Number | 17171-71-0[7] | 17171-72-1 | 4815-57-0 |

| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ | C₁₂H₁₈ |

| Molar Mass ( g/mol ) | 162.27 | 162.27 | 162.27 |

| Melting Point (°C) | - | - | - |

| Boiling Point (°C) | 221-222 | 218-219 | 217-218 |

| Density (g/mL) | 0.862 (at 20°C) | 0.857 (at 20°C) | 0.856 (at 20°C) |

| Refractive Index (n²⁰/D) | 1.496 | 1.493 | 1.491 |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of the dipropylbenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of dipropylbenzene isomers are distinguished by the chemical shifts and splitting patterns of the aromatic protons.

-

1,2-Diisopropylbenzene: A complex multiplet for the aromatic protons.

-

1,3-Diisopropylbenzene: A singlet for the isolated proton between the two isopropyl groups, and multiplets for the other aromatic protons.

-

1,4-Diisopropylbenzene: A singlet for the chemically equivalent aromatic protons.[8]

-

Di-n-propylbenzenes: The aromatic region will show more complex splitting patterns due to the different chemical environments of the protons. The propyl side chains will show a triplet for the terminal methyl group, a sextet for the middle methylene (B1212753) group, and a triplet for the methylene group attached to the ring.

¹³C NMR: The number of signals in the carbon-13 NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.

-

1,2-Diisopropylbenzene: Six aromatic signals.

-

1,4-Diisopropylbenzene: Two aromatic signals due to symmetry.[8]

-

Di-n-propylbenzenes: Will show distinct signals for the three different carbons in the n-propyl side chain, in addition to the aromatic signals.

Infrared (IR) Spectroscopy

The IR spectra of all dipropylbenzene isomers will show characteristic absorptions for C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹) and in the alkyl side chains (around 2850-2960 cm⁻¹). The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹ are diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

The electron ionization mass spectra of dipropylbenzene isomers typically show a molecular ion peak (M⁺) at m/z 162. The fragmentation patterns are dominated by benzylic cleavage. For diisopropylbenzene, a prominent peak is observed at m/z 147, corresponding to the loss of a methyl group ([M-15]⁺). For di-n-propylbenzene, a major fragment is often seen at m/z 133, resulting from the loss of an ethyl group ([M-29]⁺), and a base peak at m/z 91 corresponding to the tropylium (B1234903) ion.

Visualizations

Isomeric Structures of Dipropylbenzene

Caption: Isomeric forms of dipropylbenzene.

Synthesis of Diisopropylbenzene via Friedel-Crafts Alkylation

Caption: Friedel-Crafts alkylation for diisopropylbenzene synthesis.

Synthesis of Di-n-propylbenzene via Acylation and Reduction

Caption: Synthesis of n-propylbenzene to avoid rearrangement.

Conclusion

The isomeric forms of dipropylbenzene, while structurally similar, exhibit distinct physical and chemical properties that are important for their synthesis, separation, and application. For professionals in drug development and chemical synthesis, a thorough understanding of these isomers is essential for their effective use as chemical intermediates. The choice of synthetic route is critical in selectively producing the desired isomer, with Friedel-Crafts alkylation being suitable for diisopropylbenzenes and a multi-step acylation-reduction pathway being necessary for the targeted synthesis of di-n-propylbenzenes. The detailed data and protocols provided in this guide serve as a valuable resource for the scientific community.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 3. CN103524285A - Method for separating diisopropylbenzene isomer mixture - Google Patents [patents.google.com]

- 4. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 5. Method for synthesizing n-propylbenzene through Grignard reagent method - Eureka | Patsnap [eureka.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. guidechem.com [guidechem.com]

- 8. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 1,3-DIISOPROPYLBENZENE(99-62-7) 13C NMR spectrum [chemicalbook.com]

structural differences between 1,2-, 1,3-, and 1,4-Dipropylbenzene

An In-depth Technical Guide to the Structural Differences of 1,2-, 1,3-, and 1,4-Dipropylbenzene

Abstract

This technical guide provides a comprehensive overview of the structural distinctions between the three isomers of dipropylbenzene: 1,2- (ortho-), 1,3- (meta-), and 1,4- (para-). It is intended for researchers, scientists, and professionals in drug development and other chemical sciences who require a detailed understanding of these compounds. This document outlines their physicochemical properties, experimental protocols for their synthesis and analysis, and visual representations of their structures and related workflows.

Introduction to Dipropylbenzene Isomers

Dipropylbenzenes are aromatic hydrocarbons with the chemical formula C12H18. They consist of a benzene (B151609) ring substituted with two propyl groups. The spatial arrangement of these propyl groups on the benzene ring gives rise to three structural isomers: 1,2-dipropylbenzene (B8737374), 1,3-dipropylbenzene, and 1,4-dipropylbenzene. These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to their differing structures. Understanding these differences is crucial for applications in organic synthesis, where they may be used as solvents or intermediates.

Structural Elucidation

The fundamental difference between the three isomers lies in the substitution pattern of the propyl groups on the benzene ring.

-

1,2-Dipropylbenzene (o-dipropylbenzene): The propyl groups are on adjacent carbon atoms of the benzene ring.

-

This compound (m-dipropylbenzene): The propyl groups are separated by one carbon atom on the benzene ring.

-

1,4-Dipropylbenzene (p-dipropylbenzene): The propyl groups are on opposite carbon atoms of the benzene ring.[1]

Physicochemical Properties

The structural variations among the isomers directly influence their physical properties. The high symmetry of the para-isomer allows for more efficient packing in the crystal lattice, resulting in a significantly higher melting point compared to the ortho- and meta-isomers. Boiling points are less affected by this symmetry.

| Property | 1,2-Dipropylbenzene | This compound | 1,4-Dipropylbenzene |

| Molecular Formula | C12H18 | C12H18 | C12H18 |

| Molar Mass ( g/mol ) | 162.27 | 162.27 | 162.28[1] |

| Boiling Point (°C) | 219.5[2] | 217 | 218.9 |

| Melting Point (°C) | - | -28 | -29 |

| Density (g/cm³) | 0.862[2] | 0.914[3] | 0.862[1] |

| Refractive Index | 1.492[2] | 1.516[3] | - |

| Vapor Pressure (mmHg at 25°C) | 0.175[2] | - | - |

Experimental Protocols

Synthesis

A common method for the synthesis of dipropylbenzene isomers is the Friedel-Crafts alkylation of benzene with a propylating agent, such as propyl chloride or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).[4] This reaction typically yields a mixture of the three isomers, which then requires separation.

A more specific synthesis involves the alkylation of cumene (B47948) (isopropylbenzene) with propylene.[4][5] This process can be optimized to favor the production of the para-isomer.[5]

Isomerization of m-Dipropylbenzene to p-Dipropylbenzene:

The following is a representative protocol for the isomerization of meta-dipropylbenzene to para-dipropylbenzene:

-

Catalyst Preparation: A silica-alumina catalyst (e.g., 90% silica, 10% alumina) is loaded into a stainless steel tube reactor.[6] The catalyst bed is supported by inert packing material.[6]

-

Reaction Setup: The reactor is heated externally, for instance, with hot-oil heat tracing.[6]

-

Reaction Execution: A stream of m-dipropylbenzene is fed into the reactor at a controlled flow rate (e.g., 4.0 g/minute ).[6] The system is maintained under high pressure (e.g., 700 psig) using a back pressure controller.[6]

-

Temperature Control: The reactor temperature is raised to a specific point (e.g., 392°F) and allowed to reach a steady state.[6] The temperature can then be incrementally increased to optimize the isomerization.[6]

-

Product Collection and Analysis: Samples of the product stream are collected and analyzed by gas chromatography (GC) to determine the composition of the isomer mixture.[6]

Analytical Characterization

The individual isomers can be identified and quantified using standard analytical techniques.

-

Gas Chromatography (GC): Due to their different boiling points, the isomers can be effectively separated and quantified by GC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers based on the chemical shifts and splitting patterns of the aromatic and propyl protons and carbons.[7][8][9][10]

-

Infrared (IR) Spectroscopy: The IR spectra of the isomers will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the propyl groups. The pattern of the C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region is particularly useful for identifying the substitution pattern of the benzene ring.[11][12]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,2-dipropylbenzene | 31621-49-5 [chemnet.com]

- 3. This compound [stenutz.eu]

- 4. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 5. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 6. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. 1,4-DIISOPROPYLBENZENE(100-18-5) 1H NMR spectrum [chemicalbook.com]

- 8. 1,3-DIISOPROPYLBENZENE(99-62-7) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 1,4-DIISOPROPYLBENZENE(100-18-5) IR Spectrum [m.chemicalbook.com]

- 12. Benzene, 1,4-bis(1-methylethyl)- [webbook.nist.gov]

Methodological & Application

use of 1,3-Dipropylbenzene in the synthesis of benzene-1,3,5-triphosphonic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzene-1,3,5-triphosphonic acid is a significant organophosphorus compound with applications in materials science, coordination chemistry, and as a structural analog to trimesic acid. Its synthesis is a multi-step process requiring careful control of reaction conditions. While 1,3-dipropylbenzene is not a direct precursor in the documented synthesis of benzene-1,3,5-triphosphonic acid, its utility as a high-boiling point, non-reactive solvent in related phosphonation reactions suggests its potential application in maintaining the high temperatures often required for such transformations. This note details a proven synthetic route starting from 1,3,5-trichlorobenzene (B151690) and discusses the potential role of this compound.

Synthetic Pathway Overview

The synthesis of benzene-1,3,5-triphosphonic acid can be achieved via a two-step process:

-

Phosphonation: A photo-Arbuzov reaction of 1,3,5-trichlorobenzene with a trialkyl phosphite (B83602), such as trimethyl phosphite, yields the corresponding hexamethyl (benzene-1,3,5-triyl)tris[phosphonate].

-